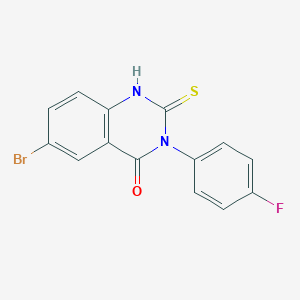
1,3-Dioxolane, 2-(10-undecynyl)-
描述
1,3-Dioxolane, 2-(10-undecynyl)- is an organic compound with the molecular formula C14H24O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with a 10-undecynyl group. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of carbonyl compounds with vicinal diols. For 1,3-Dioxolane, 2-(10-undecynyl)-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under reflux conditions, with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often employs similar methods, with the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide . These catalysts facilitate the acetalization process under mild conditions, ensuring high yields and selectivity .
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(10-undecynyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction typically yields alcohols .
科学研究应用
1,3-Dioxolane, 2-(10-undecynyl)- has diverse applications in scientific research:
作用机制
The mechanism of action of 1,3-Dioxolane, 2-(10-undecynyl)- involves its ability to form stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane:
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
属性
IUPAC Name |
2-undec-10-ynyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h1,14H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWQQAAQUWTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453901 | |
| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79918-85-7 | |
| Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)









![Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B3057314.png)


